![molecular formula C10H12O4 B3179656 Methyl 2-methoxy-5-hydroxymethylbenzoate CAS No. 191604-81-6](/img/structure/B3179656.png)
Methyl 2-methoxy-5-hydroxymethylbenzoate
Overview
Description
Methyl 2-methoxy-5-hydroxymethylbenzoate (MMHMB) is a synthetic molecule that has been studied for its applications in science and research. It is a derivative of benzoic acid, which is a naturally occurring compound with various properties. MMHMB has been studied for its potential use in drug delivery, as a preservative, and as an antioxidant. Its unique properties make it an attractive molecule for many different applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-methoxy-5-hydroxymethylbenzoate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Methyl 2-methoxy-5-hydroxymethylbenzoate has shown potential in the development of new pharmaceuticals. Its unique chemical structure allows it to act as a precursor for various bioactive compounds. Researchers are exploring its use in synthesizing drugs with anti-inflammatory, analgesic, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Organic Synthesis
In organic synthesis, Methyl 2-methoxy-5-hydroxymethylbenzoate serves as an intermediate for the production of more complex molecules. Its functional groups facilitate various chemical reactions, including esterification, alkylation, and acylation. This versatility makes it a useful building block in the synthesis of fine chemicals and advanced materials .
Material Science
The compound is also being investigated for its applications in material science. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Researchers are studying its potential to improve the performance of coatings, adhesives, and composite materials, making them more durable and resistant to environmental factors .
Agricultural Chemistry
In the field of agricultural chemistry, Methyl 2-methoxy-5-hydroxymethylbenzoate is being explored as a potential agrochemical. Its derivatives can be used to develop new pesticides and herbicides that are more effective and environmentally friendly. The compound’s ability to disrupt specific biochemical pathways in pests and weeds makes it a promising candidate for sustainable agriculture .
properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMWRZGBFZHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-hydroxymethylbenzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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